3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid
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Overview
Description
3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid is a complex organic compound that features a thiazole ring, a nitrobenzoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The nitrobenzoyl group is introduced via a nitration reaction, and the benzoic acid moiety is often added through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also interact with nucleic acids, potentially leading to anti-cancer effects by interfering with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid is unique due to its combination of a nitrobenzoyl group, a thiazole ring, and a benzoic acid moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S/c27-21(16-8-4-11-19(12-16)26(30)31)24-23-25(18-10-5-9-17(13-18)22(28)29)20(14-32-23)15-6-2-1-3-7-15/h1-14H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGCNOYPAOWBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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